7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzylpiperidine and chlorophenyl groups. Its multifaceted structure allows it to interact with multiple biological targets, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common approach is the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrazolo[1,5-a]pyrimidine in the presence of a suitable catalystThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with multiple molecular targets. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The compound binds to the peripheral anionic site of acetylcholinesterase, preventing the formation of toxic amyloid fibrils. Additionally, it exerts neuroprotective effects by reducing oxidative stress and inhibiting reactive oxygen species (ROS) generation .
Comparison with Similar Compounds
Similar Compounds
7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Unique due to its specific substitutions and therapeutic potential.
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with applications in medicinal chemistry.
Uniqueness
The uniqueness of This compound lies in its multi-targeted approach to disease modulation, particularly in neurodegenerative diseases. Its ability to interact with multiple biological targets and pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H27ClN4 |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H27ClN4/c1-18-16-24(30-14-12-21(13-15-30)17-20-6-4-3-5-7-20)31-26(28-18)25(19(2)29-31)22-8-10-23(27)11-9-22/h3-11,16,21H,12-15,17H2,1-2H3 |
InChI Key |
HBQVTZFVLHMHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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